

Preclinical Studies of Befotertinib Monomesilate: An In-depth Technical Overview

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Compound of Interest

Compound Name: *Befotertinib monomesilate*

Cat. No.: *B15136636*

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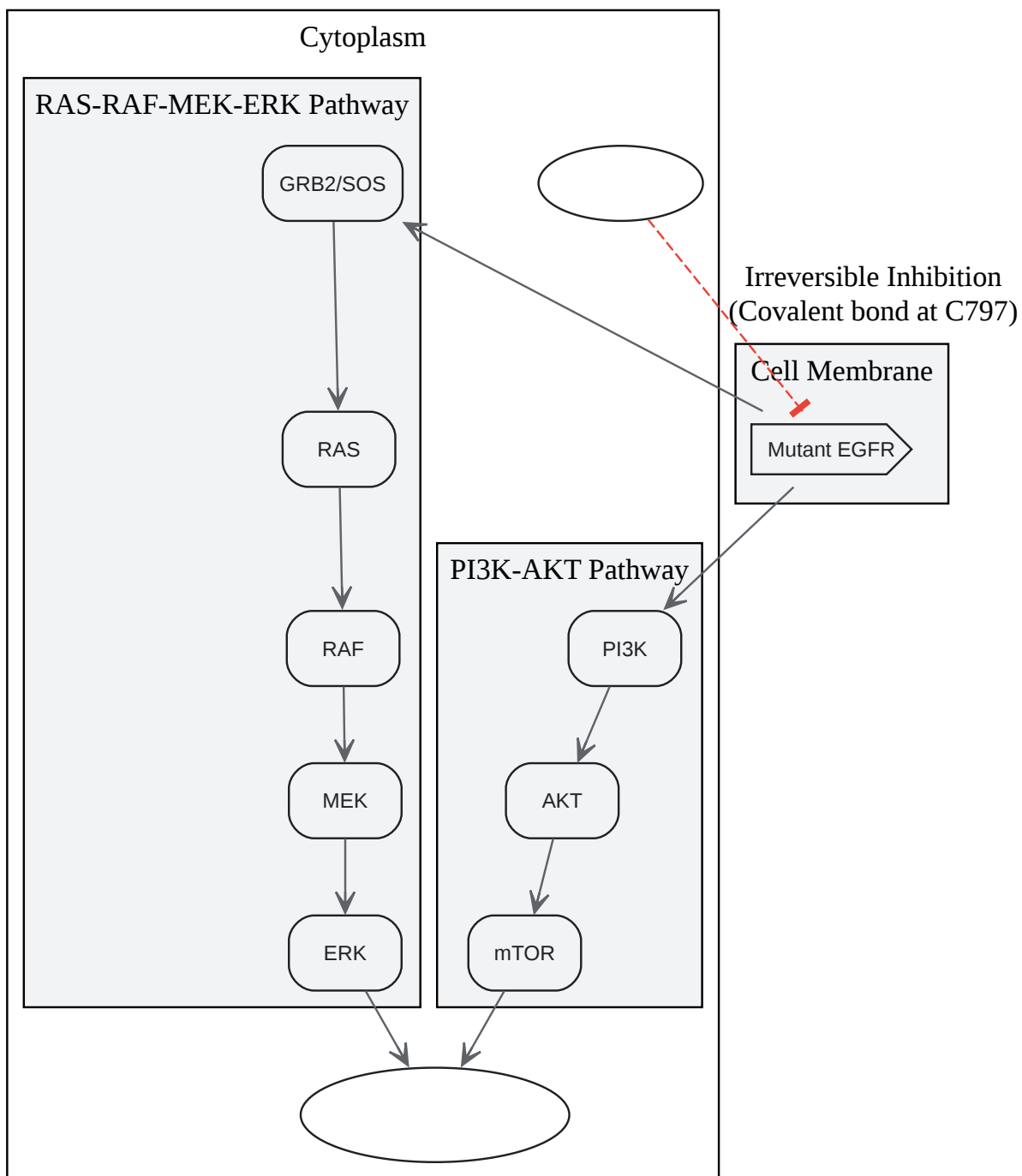
Introduction

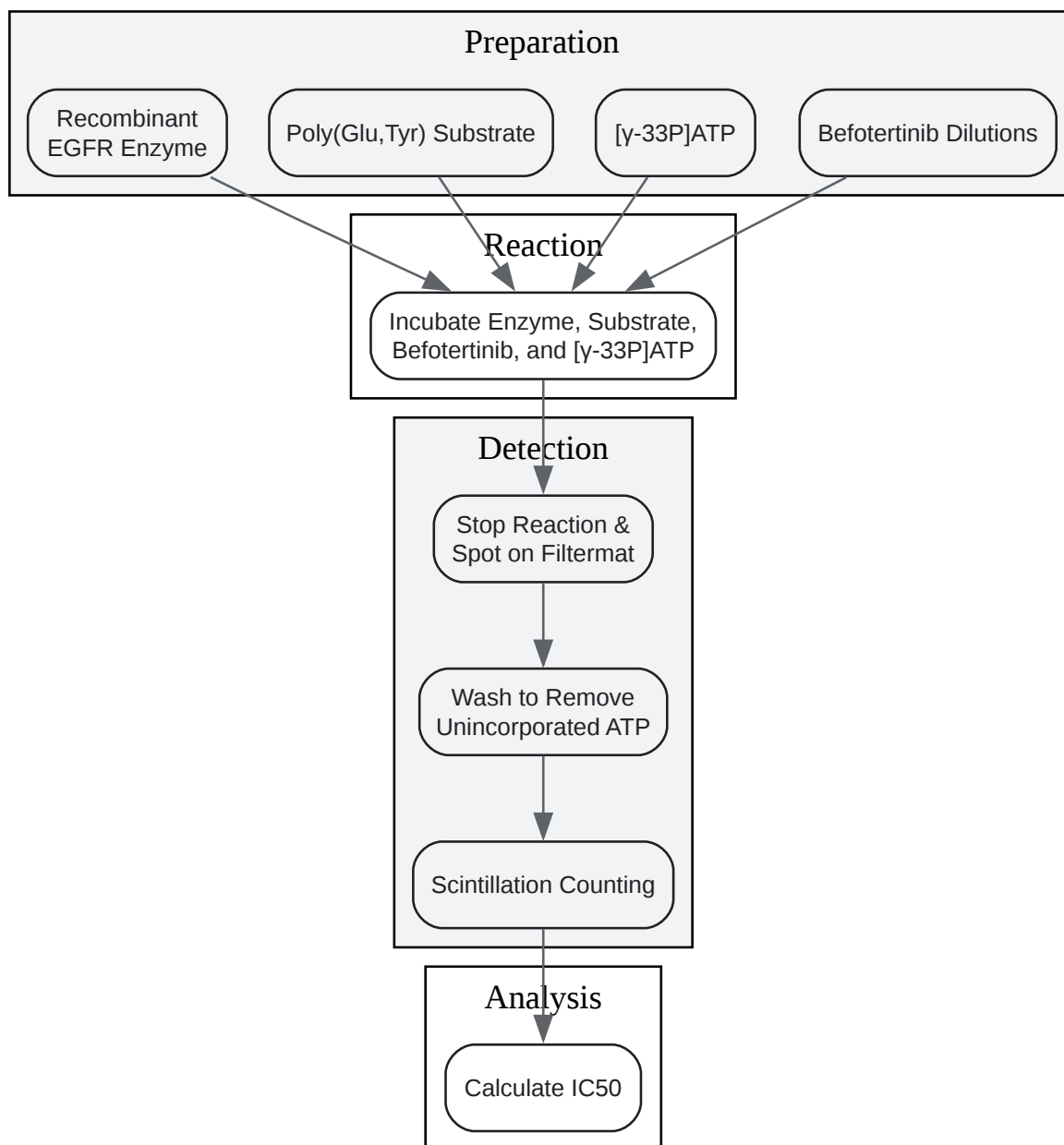
Befotertinib monomesilate (also known as D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC).[1] Like other third-generation EGFR TKIs, befotertinib is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to improve the therapeutic index and overcome resistance to earlier-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on befotertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology.

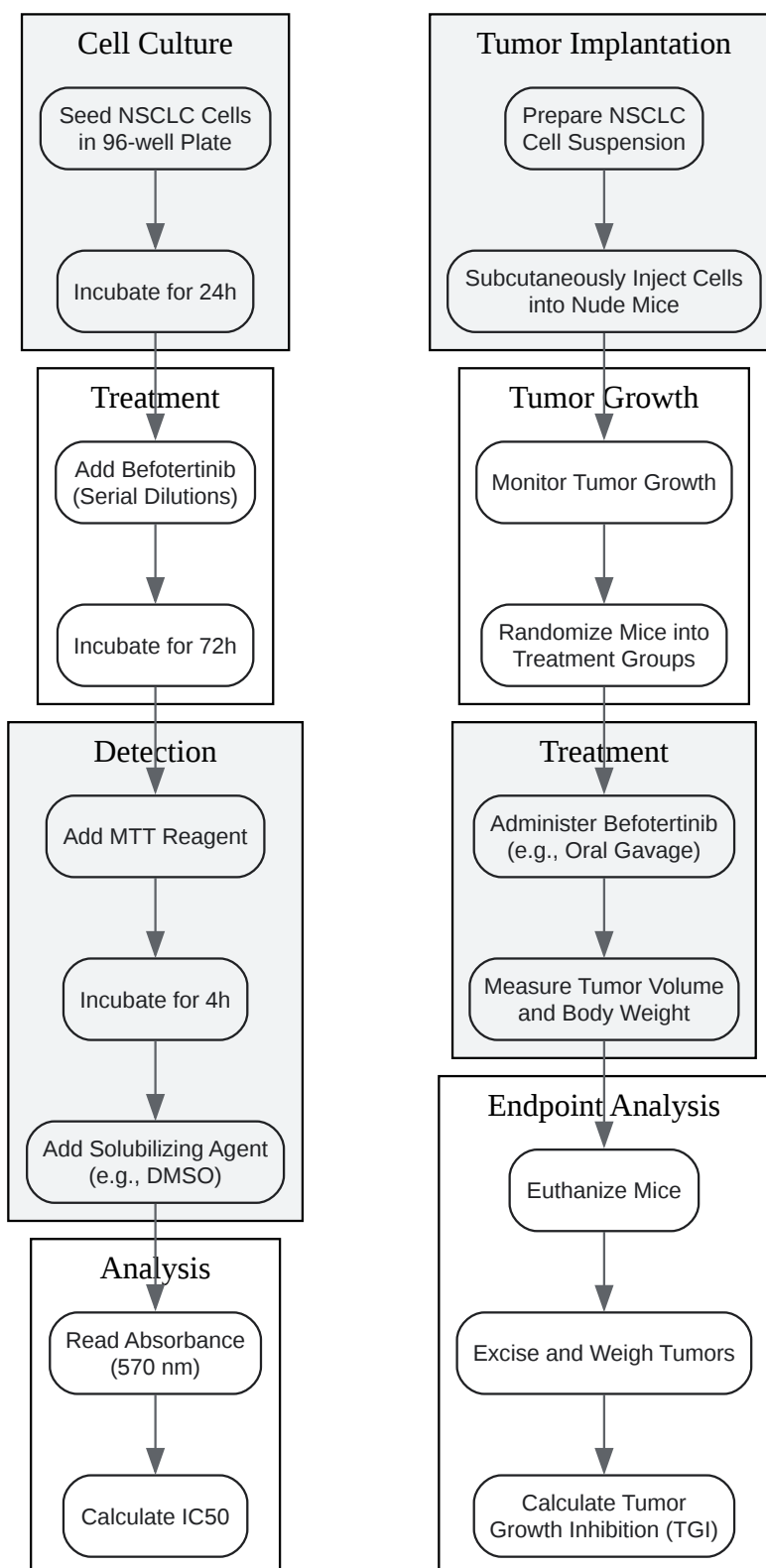
Mechanism of Action

Befotertinib functions as an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR protein. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] The primary signaling cascades inhibited by befotertinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

EGFR Signaling Pathway Inhibition by Befotertinib







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References

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- 2. Phase I Trial of a Third Generation EGFR Mutant-Selective Inhibitor (D-0316) in Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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